molecular formula C7H13NO2 B065984 (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid CAS No. 162679-91-6

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid

Cat. No.: B065984
CAS No.: 162679-91-6
M. Wt: 143.18 g/mol
InChI Key: GFIRYOYQBKQVOL-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid is a chiral cyclopropane derivative with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts, which ensures the desired stereochemistry. The reaction conditions often involve the use of diazo compounds and transition metal catalysts under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and stereoselectivity. The process may also include purification steps such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    Cyclopropane-1-carboxylic acid derivatives: Compounds with similar cyclopropane core structures but different functional groups.

Uniqueness

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other cyclopropane derivatives. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.

Properties

CAS No.

162679-91-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7+/m1/s1

InChI Key

GFIRYOYQBKQVOL-VDTYLAMSSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@]1(C(=O)O)N

SMILES

CC(C)C1CC1(C(=O)O)N

Canonical SMILES

CC(C)C1CC1(C(=O)O)N

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S,2R)- (9CI)

Origin of Product

United States

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